molecular formula C21H23N3O B12778843 Panobinostat metabolite M37.8 CAS No. 960058-94-0

Panobinostat metabolite M37.8

Cat. No.: B12778843
CAS No.: 960058-94-0
M. Wt: 333.4 g/mol
InChI Key: VOZMMIFGJRFSNT-ZHACJKMWSA-N
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Preparation Methods

The synthetic routes for Y1FUG6Z8KL involve the reaction of 2-methyl-1H-indole-3-ethylamine with 4-formylphenylboronic acid under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to yield the final compound

Chemical Reactions Analysis

Y1FUG6Z8KL undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Y1FUG6Z8KL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Y1FUG6Z8KL involves the inhibition of histone deacetylase, leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression and inhibition of cancer cell growth . The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene expression regulation .

Comparison with Similar Compounds

Y1FUG6Z8KL is similar to other histone deacetylase inhibitors, such as Panobinostat and Vorinostat. it is unique in its specific structure and metabolic profile. Similar compounds include:

Y1FUG6Z8KL stands out due to its specific metabolic pathway and the resulting unique properties .

Properties

CAS No.

960058-94-0

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C21H23N3O/c1-15-18(19-4-2-3-5-20(19)24-15)12-13-23-14-17-8-6-16(7-9-17)10-11-21(22)25/h2-11,23-24H,12-14H2,1H3,(H2,22,25)/b11-10+

InChI Key

VOZMMIFGJRFSNT-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)N

Origin of Product

United States

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